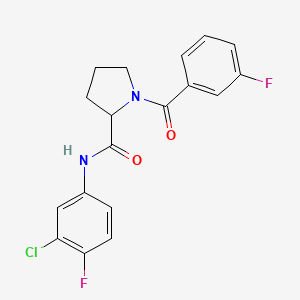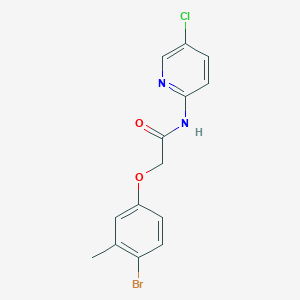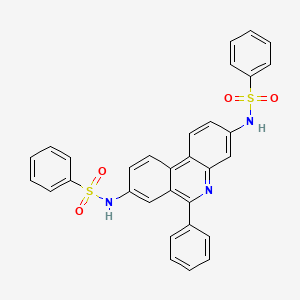![molecular formula C16H26N2O2 B6098648 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine](/img/structure/B6098648.png)
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine, also known as FMe-TPFM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that regulates the release of neurotransmitters such as dopamine, glutamate, and acetylcholine. By blocking the binding of acetylcholine to the receptor, this compound inhibits the downstream signaling pathways that are involved in cognitive function and memory formation.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to enhance the release of dopamine and glutamate in the prefrontal cortex, which is associated with cognitive processes such as attention, working memory, and decision-making.
实验室实验的优点和局限性
One of the main advantages of 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine is its high selectivity and potency for the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in in vitro and in vivo experiments.
未来方向
There are several potential future directions for research on 4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine, including:
1. Developing more efficient synthesis methods to increase the yield and purity of the compound.
2. Investigating the effects of this compound on other neurotransmitter systems and their interactions with the α7 nAChR.
3. Exploring the potential therapeutic applications of this compound in treating other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI).
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its high selectivity and potency for the α7 nAChR make it a valuable tool for studying the role of this receptor in cognitive function and memory formation. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound that could lead to new insights and therapeutic applications.
合成方法
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine can be synthesized through a multistep process involving the reaction of 5-ethyl-2-furaldehyde with piperidine, followed by the addition of morpholine. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
科学研究应用
4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function, memory, and learning. This compound has also been studied for its potential therapeutic applications in treating Alzheimer's disease, schizophrenia, and other cognitive disorders.
属性
IUPAC Name |
4-[1-[(5-ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-2-15-5-6-16(20-15)13-17-7-3-4-14(12-17)18-8-10-19-11-9-18/h5-6,14H,2-4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKJTDKLKWETDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCCC(C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6098573.png)



![1-(2-fluorophenyl)-2-[(2-pyridinylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6098621.png)
![1-[3-({[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6098633.png)
![1-benzyl-5-methoxy-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B6098641.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098656.png)
![3-[(benzylamino)sulfonyl]-N-(4-chlorophenyl)benzamide](/img/structure/B6098658.png)

![7-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6098679.png)
![2-hydroxybenzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6098681.png)
